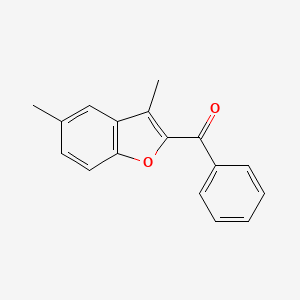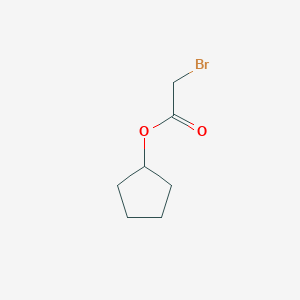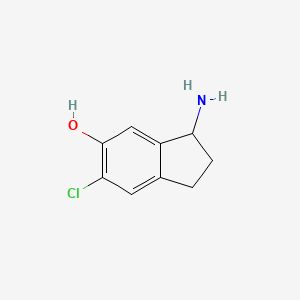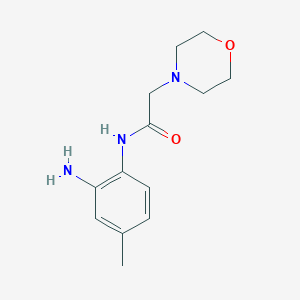
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group attached to a methylated phenyl ring and a morpholine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 2-amino-4-methylphenol with morpholin-4-ylacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding quinones or hydroquinones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound can be utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as N-(2-amino-5-methylphenyl)-2-morpholin-4-ylacetamide and N-(2-amino-3-methylphenyl)-2-morpholin-4-ylacetamide. These compounds share similar structural features but differ in the position of the methyl group on the phenyl ring. The differences in structure can lead to variations in their chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
N-(2-amino-5-methylphenyl)-2-morpholin-4-ylacetamide
N-(2-amino-3-methylphenyl)-2-morpholin-4-ylacetamide
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H19N3O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |
InChI-Schlüssel |
RUYSDJBRMIPFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


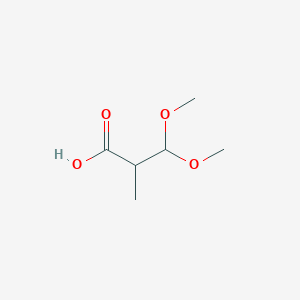
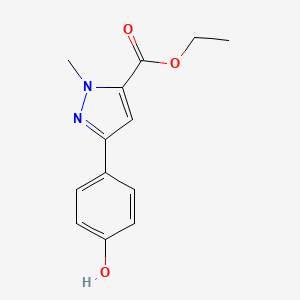
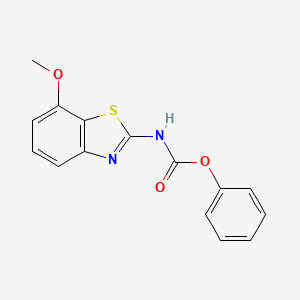
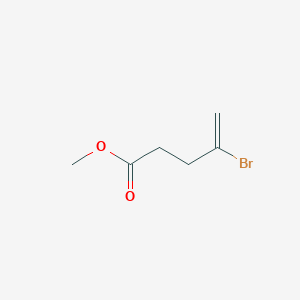
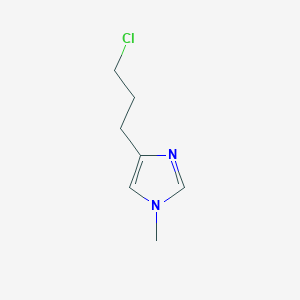
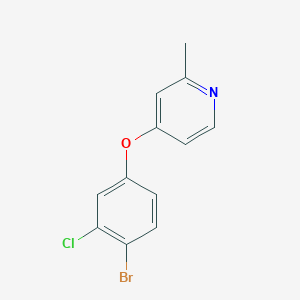

![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
![4-amino-N-[6-methyl-1-(4-propan-2-yloxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B15357896.png)
